(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone
Description
The compound “(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone” is a synthetic organic molecule characterized by:
- A cyclopropanecarbonyl group, introducing steric constraint and conformational rigidity.
- A piperazine ring, enhancing solubility and serving as a linker for further functionalization.
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint binding interactions.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-19(15-11-14(15)13-3-4-16-18(10-13)27-12-26-16)21-5-7-22(8-6-21)20(24)17-2-1-9-25-17/h1-4,9-10,14-15H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSHBPELVAEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone, often referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.38 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives with the benzodioxole structure exhibited potent activity against Hep3B liver cancer cells, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity of Benzodioxole Derivatives
In cell cycle analysis, compound 2a was found to induce significant perturbations in the G1 and S phases, suggesting its potential as a cell cycle inhibitor, which is critical for developing anticancer therapies .
Antioxidant Activity
The antioxidant properties of benzodioxole derivatives are also noteworthy. In vitro studies using the DPPH assay demonstrated that these compounds can effectively scavenge free radicals, indicating their potential as antioxidant agents . The antioxidant activity was compared with Trolox, a well-known antioxidant standard.
Table 2: Antioxidant Activity Evaluation
The mechanisms underlying the biological activities of benzodioxole derivatives may involve several pathways:
- Inhibition of Cell Proliferation : The interaction with DNA and modulation of cell cycle checkpoints are critical for the anticancer effects observed.
- Antioxidant Mechanisms : The ability to donate electrons and neutralize free radicals contributes to their antioxidant capacity.
- Modulation of Signaling Pathways : Some studies suggest that these compounds may influence key signaling pathways involved in apoptosis and cell survival.
Case Studies
A notable case study involved the synthesis and evaluation of various benzodioxole derivatives for their biological activities. The study found that specific modifications in the chemical structure significantly enhanced their anticancer and antioxidant properties .
Figure 1: Structure-Activity Relationship (SAR)
SAR Analysis (This is a placeholder; actual figure not available)
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural differences between the target compound and analogous derivatives:
Impact of Substituents on Physicochemical Properties
- Furan vs. Thiazole Termini: The target compound’s furan-2-yl methanone (logP ~1.8) may confer lower polarity compared to thiazole-containing analogs (e.g., Compound 32, logP ~2.3), affecting membrane permeability .
- Cyclopropane Rigidity : The cyclopropanecarbonyl group in the target compound and analogs (e.g., Compounds 32, 50) enhances resistance to enzymatic degradation compared to flexible alkyl chains .
- Piperazine Solubility : Piperazine derivatives (e.g., BD00780869 ) generally exhibit improved aqueous solubility due to amine protonation, whereas dihydropyrazole derivatives (Compound 4a ) may have reduced solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
